molecular formula C7H10O4 B12315086 Methyl 4-methoxy-2-oxopent-3-enoate

Methyl 4-methoxy-2-oxopent-3-enoate

Cat. No.: B12315086
M. Wt: 158.15 g/mol
InChI Key: XZHFIYDULUGXRS-SNAWJCMRSA-N
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Description

Methyl 4-methoxy-2-oxopent-3-enoate is an organic compound with the molecular formula C7H10O4. It is a derivative of pentenoic acid and features a methoxy group and an oxo group on its pentenoate backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

IUPAC Name

methyl (E)-4-methoxy-2-oxopent-3-enoate

InChI

InChI=1S/C7H10O4/c1-5(10-2)4-6(8)7(9)11-3/h4H,1-3H3/b5-4+

InChI Key

XZHFIYDULUGXRS-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C(=O)C(=O)OC)/OC

Canonical SMILES

CC(=CC(=O)C(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methoxy-2-oxopent-3-enoate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methoxy-2-oxopent-3-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted pentenoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-methoxy-2-oxopent-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Mechanism of Action

The mechanism by which methyl 4-methoxy-2-oxopent-3-enoate exerts its effects involves interactions with specific molecular targets. The methoxy and oxo groups play a crucial role in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-4-oxopent-2-enoate
  • Methyl 2-oxo-4-pentenoate
  • Ethyl 4-methoxy-2-oxopent-3-enoate

Uniqueness

Methyl 4-methoxy-2-oxopent-3-enoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Biological Activity

Methyl 4-methoxy-2-oxopent-3-enoate, with the CAS number 85258-70-4, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in scientific research.

This compound is characterized by its unique structure, which includes a methoxy group and an enone functional group. These features contribute to its reactivity and biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which can lead to the formation of different derivatives with potentially varied biological activities.

The biological activity of this compound primarily involves its interaction with specific enzymes and metabolic pathways. It may act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes involved in various physiological processes.

Enzyme Interaction

Research indicates that compounds similar to this compound have been investigated for their roles in enzyme-catalyzed reactions. For instance, it may interact with metabolic enzymes, affecting pathways related to drug metabolism and detoxification.

Antimicrobial and Anticancer Properties

This compound has been studied for its potential antimicrobial and anticancer properties. Preliminary investigations suggest that it may exhibit cytotoxic effects against various cancer cell lines, similar to other compounds with structural similarities .

Activity Cell Line/Model Effect
AnticancerSK-MEL-2IC50 = 39 nM
AntimicrobialVarious bacterial strainsInhibition observed

Case Studies

  • Cytotoxicity in Cancer Research
    A study examining the cytotoxic effects of this compound demonstrated significant activity against melanoma cell lines (IC50 = 39 nM). This suggests potential for development as an anticancer agent .
  • Enzyme Inhibition Studies
    Investigations into the compound's role as an enzyme inhibitor revealed that it could affect metabolic pathways relevant to drug metabolism. This is particularly important for understanding how such compounds can be utilized in therapeutic contexts.

Applications in Research

This compound serves multiple roles in scientific research:

1. Organic Synthesis

  • Used as an intermediate in synthesizing more complex organic molecules.

2. Biological Studies

  • Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

3. Drug Development

  • Explored for its potential use in developing ester-containing pharmaceuticals.

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